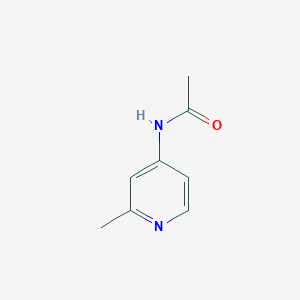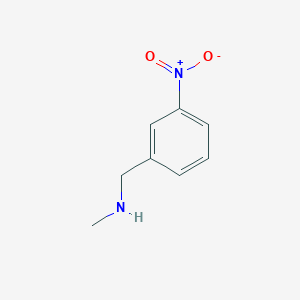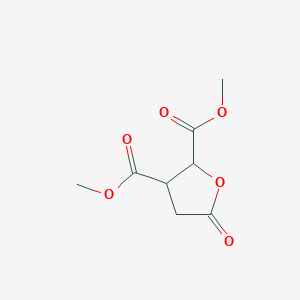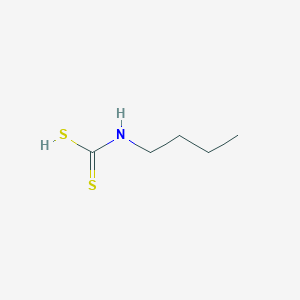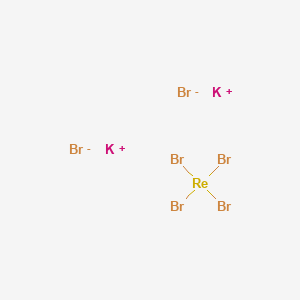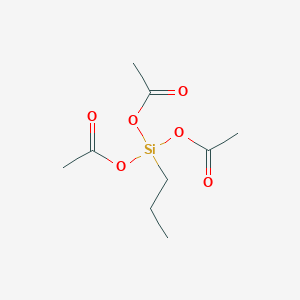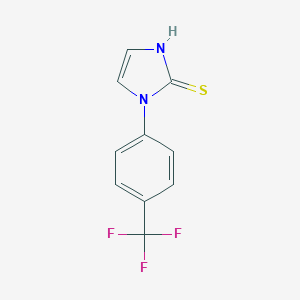
1-(4-Trifluoromethylphenyl)imidazoline-2-thione
Descripción general
Descripción
The compound 1-(4-Trifluoromethylphenyl)imidazoline-2-thione is a derivative of imidazoline-2-thione, which is a class of heterocyclic compounds that have been studied for various biological activities. Imidazoline derivatives have been synthesized and evaluated for their potential as competitive inhibitors of enzymes, antibacterial agents, and antitumor activities. These compounds are characterized by the presence of an imidazole ring and a thione moiety, which can be modified to produce a variety of derivatives with different properties and activities .
Synthesis Analysis
The synthesis of imidazoline derivatives typically involves the condensation of diamines with carbon disulfide, followed by alkylation or other substitution reactions. For example, 1-arylimidazolidine-2-thiones were synthesized by condensation of N-arylethylenediamines with carbon disulfide in a xylene medium, followed by alkylation with methyl iodide to produce biologically active 1-aryl-2-methylthio-imidazolines . Another synthesis route involves the cyclization of 1-aroyl-3-arylthioureas with carbonyl compounds in the presence of bromine and triethylamine . These methods demonstrate the versatility in synthesizing imidazoline derivatives, including those with a trifluoromethylphenyl group.
Molecular Structure Analysis
The molecular structure of imidazoline derivatives is characterized by the presence of an imidazole ring, which can be substituted with various functional groups. The crystal structure of related compounds, such as 2-(4-chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, has been determined by single-crystal X-ray diffraction, revealing planar rings and specific dihedral angles between the rings . These structural analyses are crucial for understanding the interactions of these compounds with biological targets and for designing new derivatives with improved activities.
Chemical Reactions Analysis
Imidazoline-2-thiones participate in various chemical reactions, including condensation, alkylation, and cyclization, to form a wide range of derivatives. The reactivity of the thione moiety allows for the formation of adducts with organotin(IV), tin(IV), and tin(II) halides, which have been studied for their antitumor activity . The reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates provides access to novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones . These reactions highlight the chemical versatility of imidazoline-2-thiones and their potential for generating compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazoline-2-thiones are influenced by their molecular structure and the nature of the substituents on the imidazole ring. The presence of a trifluoromethyl group, for example, can significantly affect the lipophilicity, electronic properties, and steric hindrance of the molecule, which in turn can influence its biological activity. Compounds such as 4,4-bis(trifluoromethyl)imidazolines have been found to be potent inhibitors of acyl-CoA cholesterol acyltransferase (ACAT) and have shown cholesterol-lowering activity in animal models . The substituents also affect the solubility, stability, and reactivity of the compounds, which are important parameters for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
-
Medicine : Imidazole derivatives are known for their biological and pharmacological activities. They play a pivotal role in the synthesis of biologically active molecules such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
-
Synthetic Chemistry : Imidazole derivatives are used in diverse multicomponent reactions conducted under different conditions. They are also used in the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
-
Industry : Imidazole derivatives act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
-
Ionic Liquids and N-heterocyclic Carbenes : Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes .
-
Pharmaceutical Importance : Imidazole-2-thione has been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties . Imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial activity, anti-HIV activity, antifungal activity and so forth .
-
Synthetic Strategies : Many synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives were developed in the past years . They have been well documented by a steadily increasing number of publications and patents .
-
Metal Complexes : Synthesis of metal complexes of imidazolidine-2-thione and its derivatives were reported as antimicrobial agents . Some of the chiral imidazolidine-2-thione N-and C-nucleoside were reported as precursors for the synthesis of azidonucleosides and fluoronucleosides known for their anti-AIDS activity . Metal complexes of heterocyclic thione ligands were reported to possess antifungal activity .
-
Asymmetric Catalysis : Imidazolidine-2-thiones are also used as a chiral auxiliary and ligand for asymmetric catalysis .
-
Preparation and Characterization of New Mercuric Complexes : The preparation and characterization of new mercuric complexes of formula L 2 Hg (CN) 2 with L being imidazolidine-2-thione (Imt) and its substituted derivatives .
-
Solid-Phase Synthesis Technique : A convenient method for preparing novel thiohydantoins, imidazole-2-thiones, and imidazo [2,1- b ]thiazol-4-iums using a solid-phase synthesis technique .
-
Chemical Structure Analysis : The chemical structure of “1-(4-Trifluoromethylphenyl)imidazoline-2-thione” can be analyzed for potential applications in various scientific fields .
Safety And Hazards
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-14-9(15)16/h1-6H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUKXLKPQGIDDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169847 | |
| Record name | 1-(4-Trifluoromethylphenyl)imidazoline-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Trifluoromethylphenyl)imidazoline-2-thione | |
CAS RN |
17452-18-5 | |
| Record name | 1-(4-Trifluoromethylphenyl)imidazoline-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Trifluoromethylphenyl)imidazoline-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17452-18-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



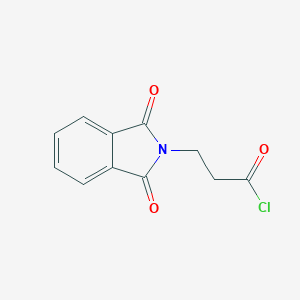
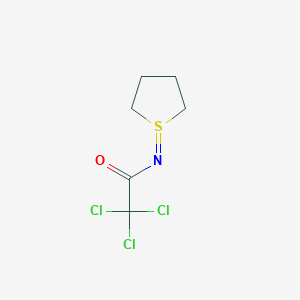
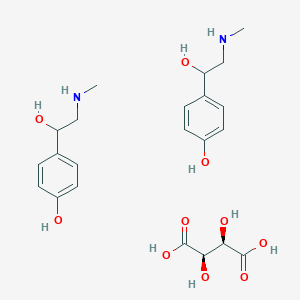
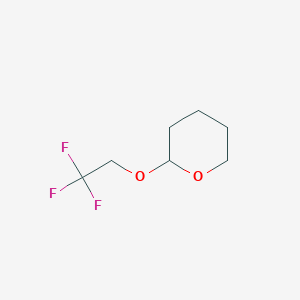
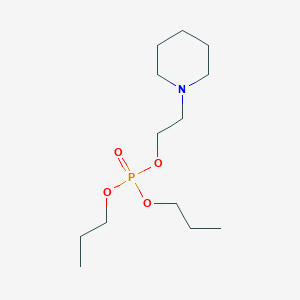
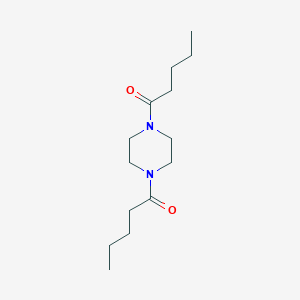
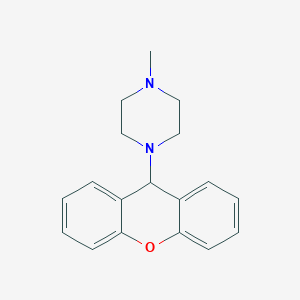
![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)
